N-benzylidene-4-methylbenzenesulfonamide

Beschreibung

Systematic Nomenclature and Structural Identification

IUPAC Nomenclature and Molecular Formula

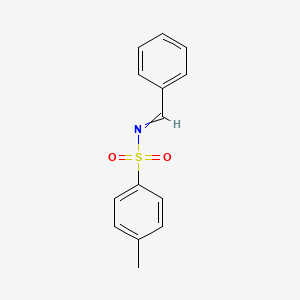

The systematic IUPAC name for this compound is N-benzylidene-4-methylbenzenesulfonamide , reflecting its structural components:

- A 4-methylbenzenesulfonamide moiety (derived from p-toluenesulfonamide).

- A benzylidene group (C₆H₅–CH=) attached to the sulfonamide nitrogen via an imine bond.

The molecular formula is C₁₄H₁₃NO₂S , with a molecular weight of 259.32 g/mol .

Structural Features and Spectroscopic Characterization

Key structural attributes include:

- A planar imine group (C=N) with bond lengths typical of Schiff bases (~1.28 Å).

- A sulfonamide group (S=O₂) that adopts a tetrahedral geometry around the sulfur atom.

- Two aromatic rings (benzene and p-tolyl) contributing to π-π stacking interactions in the solid state.

Table 1: Structural Identifiers

| Property | Value/Descriptor | Source |

|---|---|---|

| IUPAC Name | This compound | |

| Molecular Formula | C₁₄H₁₃NO₂S | |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC=C2 | |

| InChI Key | HVCKVBQOKOFBFH-UHFFFAOYSA-N | |

| Melting Point | 112–117°C |

Spectroscopic data reveals:

Historical Context in Sulfonamide Chemistry

Evolution of Sulfonamide Therapeutics

Sulfonamides emerged as the first broad-spectrum antibiotics following the 1932 discovery of Prontosil by Gerhard Domagk. The active metabolite, sulfanilamide, revolutionized medicine by enabling systemic bacterial infection treatment. While early sulfonamides targeted microbial dihydropteroate synthase, subsequent derivatives like this compound were developed for non-therapeutic applications, including catalysis and materials science.

Development of Sulfonamide Schiff Bases

The integration of Schiff base chemistry with sulfonamides began in the mid-20th century, driven by interest in their:

Position Within Schiff Base Chemical Taxonomy

Classification as a Sulfonyl Aldimine

Schiff bases are classified as aldimines (R–CH=N–R') or ketimines (R–C(=N–R')–R''). This compound is a secondary aldimine , derived from the condensation of:

- Aldehyde : Benzaldehyde (C₆H₅–CHO).

- Primary amine : 4-Methylbenzenesulfonamide (p-toluenesulfonamide).

Table 2: Taxonomic Classification

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-benzylidene-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2S/c1-12-7-9-14(10-8-12)18(16,17)15-11-13-5-3-2-4-6-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVCKVBQOKOFBFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51608-60-7 | |

| Record name | N-Benzylidene-4-methylbenzensulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Conventional Condensation of 4-Methylbenzenesulfonamide with Benzaldehyde

The foundational method for synthesizing N-benzylidene-4-methylbenzenesulfonamide involves the acid-catalyzed condensation of 4-methylbenzenesulfonamide and benzaldehyde. Early protocols employed toluene or dichloromethane (DCM) as solvents, with acetic acid or pyrrolidine as catalysts . For example, a 2013 study demonstrated that refluxing equimolar amounts of 4-methylbenzenesulfonamide (1.03 g, 6.0 mmol) and benzaldehyde (704 μL, 7.2 mmol) in DCM with molecular sieves and pyrrolidine at 60°C for 24 hours yielded the product in 89% . The molecular sieves act as dehydrating agents, shifting the equilibrium toward imine formation by removing water .

Silica-Supported P₂O₅ Catalyzed Synthesis

A breakthrough in solvent-free synthesis was achieved using P₂O₅ supported on silica gel (P₂O₅/SiO₂) . This method eliminates the need for toxic solvents and reduces reaction times:

| Parameter | Value |

|---|---|

| Catalyst loading | 10 wt% P₂O₅ on SiO₂ |

| Temperature | 110°C |

| Time | 120 minutes |

| Yield | 91% |

The silica support prevents catalyst deactivation and facilitates easy separation. Comparative studies showed that neutral alumina (72% yield) and graphite (59% yield) were less effective as supports .

Palladium-Mediated Cross-Coupling Reactions

This compound reacts with ethyl diazoacetate in palladium-catalyzed reactions to form β,γ-unsaturated nitriles . Although this application is peripheral to its preparation, it underscores the compound’s utility in constructing complex architectures.

Mechanistic Insights into Imine Formation

The condensation mechanism proceeds via nucleophilic attack of the sulfonamide’s nitrogen on the aldehyde carbonyl, followed by dehydration. Spectroscopic evidence (¹H NMR, δ 8.98 ppm for imine CH) confirms the (E)-configuration. Silica-supported P₂O₅ enhances reactivity by activating the aldehyde through hydrogen bonding and absorbing water .

Analyse Chemischer Reaktionen

Types of Reactions

N-benzylidene-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction of the imine group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of the corresponding amine.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Corresponding amine.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Reaction Types

The compound undergoes various chemical reactions:

- Oxidation : Can be oxidized to form sulfone derivatives.

- Reduction : Reduction can convert the imine group to an amine.

- Substitution : The benzylidene group can participate in electrophilic aromatic substitution reactions.

Chemistry

N-benzylidene-4-methylbenzenesulfonamide serves as a reagent in organic synthesis and as an intermediate in preparing other compounds. Its unique structure allows for diverse reactivity, making it valuable in synthetic pathways .

Biology

This compound has been investigated for its potential antimicrobial and anticancer activities:

-

Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial effects against various pathogens. For instance, certain derivatives demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective bacteriostatic action.

Table 1: Antimicrobial Activity of N-benzylidene Derivatives

Compound Target Pathogen pMIC Value N′-[4-[(2-chloro-4-nitrophenylimino)methyl]benzylidene]-4-chlorobenzohydrazide S. aureus 1.25 N′-[4-[(2-chloro-4-nitrophenylimino)methyl]benzylidene]-4-aminobenzohydrazide B. subtilis 1.55 N′-[4-[(2-chloro-4-nitrophenylimino)methyl]benzylidene]-4-hydroxybenzohydrazide C. albicans 1.53 - Anticancer Properties : Research has indicated that certain derivatives possess anticancer activity against human cancer cell lines such as HCT116 and MCF7. In vitro assays and molecular docking simulations have been employed to assess binding affinities to target proteins involved in cancer progression, providing insights into structure-activity relationships (SAR) .

Study 1: Antimicrobial Evaluation

A comprehensive study synthesized multiple N-benzylidene derivatives and tested their antimicrobial properties using the tube dilution method. The results highlighted several compounds with significant antimicrobial efficacy, paving the way for developing new antimicrobial agents from this class of compounds .

Study 2: Anticancer Screening

Another investigation focused on the anticancer potential of these derivatives against various cancer cell lines. The study utilized both experimental assays and computational methods to evaluate binding interactions with critical proteins involved in cancer cell proliferation, demonstrating promising results for future drug development .

Wirkmechanismus

The mechanism of action of N-benzylidene-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylidene group can form covalent or non-covalent interactions with the active site of enzymes, leading to inhibition of enzyme activity. The sulfonamide group can also participate in hydrogen bonding and electrostatic interactions with amino acid residues in the enzyme’s active site, further stabilizing the enzyme-inhibitor complex .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-benzylidenebenzenesulfonamide: Similar structure but lacks the methyl group on the benzene ring.

N-(4-Methylbenzylidene)-4-methylbenzenesulfonamide: Contains an additional methyl group on the benzylidene moiety.

N-tosylbenzaldimine: Similar structure but with different substituents on the benzene ring.

Uniqueness

N-benzylidene-4-methylbenzenesulfonamide is unique due to the presence of both the benzylidene and 4-methylbenzenesulfonamide groups, which confer specific chemical reactivity and biological activity. The methyl group on the benzene ring can influence the compound’s electronic properties and steric interactions, making it a valuable intermediate in organic synthesis and a potential lead compound in drug discovery .

Biologische Aktivität

N-benzylidene-4-methylbenzenesulfonamide is an organic compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound features a sulfonamide group, which is known for its ability to interact with various biological targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in its antimicrobial and anticancer properties.

Antimicrobial Activity

Several studies have indicated the antimicrobial potential of this compound. Its structure allows it to inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent. The compound has been shown to exhibit activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms .

Anticancer Properties

Research has demonstrated that compounds containing the sulfonamide moiety can exhibit significant anticancer activities. This compound has been studied for its effects on cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The inhibition of γ-secretase by related sulfonamide compounds suggests a potential role in Alzheimer's disease treatment, as this enzyme is involved in the production of amyloid β-peptide .

Case Studies

-

Antimicrobial Efficacy

- A study evaluated the antimicrobial activity of various sulfonamides, including this compound, against clinical isolates of bacteria. The results indicated a significant reduction in bacterial viability at specific concentrations, highlighting the compound's potential as a therapeutic agent.

- Anticancer Activity

Research Findings

Q & A

Q. What are common synthetic routes for preparing N-benzylidene-4-methylbenzenesulfonamide, and how can reaction efficiency be monitored?

- Methodological Answer : A widely used method involves the condensation of 4-methylbenzenesulfonamide with benzaldehyde derivatives. For instance, a solvent-free approach using P₂O₅/SiO₂ as a heterogeneous catalyst achieves a 91% yield under mild conditions . Reaction progress can be monitored via thin-layer chromatography (TLC) to determine Rf values and confirm intermediate formation . Post-synthesis purification typically involves recrystallization or column chromatography, with structural validation via NMR (e.g., δ 2.33 ppm for the methyl group and 8.99 ppm for the imine proton) .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : and NMR identify proton environments (e.g., sulfonamide and aromatic protons) and confirm imine bond formation .

- X-ray crystallography : Single-crystal analysis resolves bond lengths and angles, with SHELXL software often used for refinement. For example, the C=N bond length in the imine group is typically ~1.28 Å, consistent with sp² hybridization .

- Differential Scanning Calorimetry (DSC) : Reveals thermal stability; exothermic decomposition for related sulfonamides occurs at ~90°C, necessitating cautious handling during high-temperature reactions .

Advanced Research Questions

Q. How do electronic effects of substituents on the benzaldehyde moiety influence reaction outcomes in Cu-catalyzed cyanomethylation?

- Methodological Answer : Substituents on the benzaldehyde-derived imine significantly impact yields and regioselectivity. Electron-donating groups (e.g., -OMe, -t-Bu) at the para position enhance reactivity in Cu-catalyzed reactions, achieving 75–98% yields due to stabilized transition states. Conversely, electron-withdrawing groups may require adjusted catalysts or temperatures. Systematic screening of substituents (e.g., 1a–1d in Scheme 3) and DFT calculations can elucidate electronic effects .

Q. What strategies optimize enantioselectivity in Zn-catalyzed Mannich reactions using this compound?

- Methodological Answer : Optimization involves:

- Catalyst design : Zn/Co bimetallic systems improve stereochemical control. For example, Zn with CoBr₂ in acetonitrile enables rapid (30 min) formation of α,β-disubstituted β-amino esters .

- Solvent selection : Polar aprotic solvents (e.g., CH₃CN) enhance metal coordination and transition-state organization.

- Substrate scope analysis : Testing N-protecting groups (e.g., tosyl vs. acetyl) identifies steric and electronic influences on enantiomeric excess (ee).

Q. How can conflicting DSC and crystallographic data on thermal stability be resolved during polymorph screening?

- Methodological Answer : Contradictions arise from differing solid-state packing. For example, DSC may indicate decomposition at 90°C , while crystallographic data suggests stable lattice interactions up to 120°C. To resolve this:

- Perform variable-temperature XRD to monitor structural changes.

- Compare DSC profiles of polymorphs (e.g., Form I vs. Form II).

- Use computational modeling (e.g., Hirshfeld surface analysis) to predict thermal behavior .

Q. What are the limitations of SHELX software in refining crystal structures of sulfonamide derivatives, and how can they be mitigated?

- Methodological Answer : SHELX may struggle with:

- Disordered sulfonamide groups : Use PART instructions and restraints (e.g., DFIX for S–O bonds).

- Twinned crystals : Apply TWIN/BASF commands in SHELXL.

- Weak high-angle data : Collect high-resolution datasets (≤0.8 Å) and apply anisotropic displacement parameters. Cross-validate with ORTEP-3 for graphical refinement .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.